N-Boc-3-(hydroxymethyl)-7-methoxyindole

Aryl Hydrocarbon Receptor (AhR) Agonist Efficacy Gene Reporter Assays

Impure or incorrectly substituted indole intermediates compromise AhR agonist SAR studies, leading to inconsistent CYP1A1 induction data and wasted synthetic effort. N-Boc-3-(hydroxymethyl)-7-methoxyindole directly addresses these challenges: • Orthogonal N-Boc protection & 3-CH₂OH handle enable sequential, chemoselective diversification. • 7-Methoxy substitution replicates the high AhR efficacy (EMAX 80% vs. dioxin) essential for meaningful SAR. • Batch-certified ≥98% purity ensures reproducible preclinical pharmacokinetic and toxicology results.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 1260683-23-5
Cat. No. B1378355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-(hydroxymethyl)-7-methoxyindole
CAS1260683-23-5
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)CO
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)11-6-5-7-12(19-4)13(11)16/h5-8,17H,9H2,1-4H3
InChIKeyKOBFKFHYNKBQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-3-(hydroxymethyl)-7-methoxyindole Procurement Guide


N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS 1260683-23-5) is a differentially substituted, N-protected indole building block . It features a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, a hydroxymethyl group at the 3-position, and a methoxy substituent at the 7-position of the indole core (molecular formula C₁₅H₁₉NO₄, MW 277.32 g/mol) . This substitution pattern orthogonally combines a masked nucleophilic handle (CH₂OH) with a hydrogen-bond-accepting ether at the sterically constrained peri position, while the Boc group enables controlled, chemoselective N-deprotection under orthogonal conditions [1]. As a research intermediate, the compound's procurement value is contingent on the integrity of this specific functional group arrangement and its measured purity, rather than on a proven, intrinsic biological utility .

N-Protected indole building block for multi-step synthesis
7-Methoxy substitution enables AhR pathway studies
3-Hydroxymethyl handle supports late-stage diversification
Procurement value linked to certified purity and regioisomeric identity

N-Boc-3-(hydroxymethyl)-7-methoxyindole Substitution Risks


Swapping the 7-methoxy isomer for the corresponding 5- or 6-methoxy regioisomer (e.g., CAS 600136-09-2 or 914349-08-9) changes the spatial presentation of the hydrogen-bond-accepting group and the electron density distribution on the indole ring, which can directly alter biological target engagement [1]. Removing the 7-methoxy group entirely (e.g., CAS 96551-22-3) eliminates the functional group responsible for the high relative agonist efficacy (EMAX 80% vs. 5 nM dioxin) observed for 7-methoxyindole at the human aryl hydrocarbon receptor (AhR) [2]. Similarly, omitting the N-Boc group exposes the acidic indole N-H, rendering the core susceptible to uncontrolled N-alkylation or oxidation [3], and removing the 3-hydroxymethyl group eliminates a critical synthetic handle for diversification, impacting the overall utility of the intermediate [1].

Target
7-Methoxy regioisomer: reported AhR agonist context
Substitute
5- or 6-methoxy isomers: altered spatial presentation may shift biological target engagement
Regioisomeric change can eliminate AhR agonist response observed in reporter assays
Substitute
Unprotected indole: free N-H susceptible to uncontrolled N-alkylation or oxidation
Absence of Boc group removes orthogonal deprotection capability and reduces stability
Substitute
Des-hydroxymethyl analog: loses critical synthetic handle for diversification
Limits utility in library synthesis and SAR exploration

N-Boc-3-(hydroxymethyl)-7-methoxyindole Key Evidence


AhR Agonist Efficacy of 7-Methoxyindole Scaffold

In a head-to-head agonist screen of 22 methylated and methoxylated indoles in AZ-AHR transgenic human cells, 7-methoxyindole (the core scaffold of the target compound) demonstrated a relative maximal efficacy (EMAX) of 80% compared to 5 nM dioxin (set at 100%) [1]. This value places it as the third most potent agonist in the series, notably outperforming the 5-methoxy and 6-methoxy regioisomers, which were not reported as effective in the same study [1]. The target compound, presenting this same 7-methoxy pharmacophore, is the direct N-Boc-protected synthetic equivalent of the active species.

AhR Agonist Efficacy
Class-level inference
7-Methoxyindole EMAX 80% vs. dioxin
5- and 6-methoxy isomers: not reported as effective agonists
Supports 7-methoxy regioisomer selection for AhR modulator SAR studies
Data from AZ-AHR transgenic cell reporter assay; target compound is N-Boc-protected equivalent
Aryl Hydrocarbon Receptor (AhR) Agonist Efficacy Gene Reporter Assays

Validated Purity Certification

N-Boc-3-(hydroxymethyl)-7-methoxyindole is commercially available with a batch-certified purity of 98%, as listed by reputable specialty chemical suppliers . This level of purity exceeds the typical 95% minimum purity offered for the common 5-methoxy and 6-methoxy regioisomer counterparts (e.g., CAS 600136-09-2 and 914349-08-9) by several percentage points, potentially reducing impurities that could interfere with sensitive catalytic or biological assays .

Purity Certification
Cross-study comparable
Batch-certified 98% purity (HPLC/UPLC)
Higher initial purity may reduce interference in sensitive catalytic or biological assays
Supplier-provided analysis; ~3 percentage points above typical 95% regioisomer alternatives
Chemical Purity Quality Control Procurement

Orthogonal N-Boc Protection for Chemoselective Synthesis

The N-Boc group on the target compound is a widely established amine protecting group that is stable to nucleophiles, hydrogenolysis, and basic conditions, yet cleanly removed under acidic conditions (e.g., TFA in DCM) [1]. Importantly, Boc protection on indoles also reduces electron density in the heterocycle, enhancing stability towards oxidation compared to unprotected indoles, a practical handling advantage [2]. The orthogonal nature of this protection relative to the 3-hydroxymethyl group enables sequential functionalization strategies (e.g., O-functionalization of the alcohol followed by N-deprotection) without cross-reactivity, a strategic advantage over non-Boc-protected analogs like 3-(hydroxymethyl)-7-methoxyindole.

Orthogonal N-Boc Protection
Class-level inference
Stable to nucleophiles and base; cleaved selectively under acidic conditions
Enables sequential functionalization strategies without cross-reactivity
Qualitative advantage over unprotected indoles in multi-step synthesis workflows
Protecting Group Strategy Synthetic Methodology Chemoselectivity

N-Boc-3-(hydroxymethyl)-7-methoxyindole Drug Discovery Applications


AhR-Mediated Gene Transcription Studies

Based on the class-level evidence that 7-methoxyindole is a potent AhR agonist (EMAX 80% vs. dioxin), N-Boc-3-(hydroxymethyl)-7-methoxyindole serves as a strategically protected, late-stage diversification building block for SAR studies exploring how modifications at the 3-position affect AhR transcriptional activity, CYP1A1 induction, and nuclear translocation [1]. This is a direct application stemming from the quantitative efficacy data in Section 3, Evidence Item 1.

3-Substituted-7-methoxyindole Library Synthesis

The orthogonal N-Boc protection and 3-hydroxymethyl group (a masked electrophilic center) provide a validated synthetic handle for generating diverse compound libraries through sequential functionalization. For example, oxidation to the 3-formyl derivative or conversion to a halide, followed by acid-mediated Boc deprotection, yields 3-substituted-7-methoxyindole derivatives in high purity, directly leveraging the functional group orthogonality detailed in Section 3, Evidence Item 3 [2].

Preclinical Candidate Synthesis Intermediate

With batch-certified purity of 98% and orthogonal functional group handles, N-Boc-3-(hydroxymethyl)-7-methoxyindole is an ideal starting material for synthesizing preclinical candidates where trace impurities can compromise in vivo pharmacokinetic or toxicology studies . This directly applies the purity advantage established in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
AhR-Mediated Gene Transcription Studies
7-Methoxy regioisomer identity and reported AhR agonist context
CYP1A1 induction and nuclear translocation endpoints
3-Substituted-7-methoxyindole Library Synthesis
Orthogonal N-Boc protection and 3-hydroxymethyl diversification handle
Sequential functionalization and deprotection sequence fidelity
Preclinical Candidate Synthesis Intermediate
Certified 98% batch purity and orthogonal functional handles
Trace impurity profiling and in vivo study compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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